molecular formula C20H32O5 B060535 Lipoxin A4, 15-epi CAS No. 171030-11-8

Lipoxin A4, 15-epi

Katalognummer: B060535
CAS-Nummer: 171030-11-8
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: IXAQOQZEOGMIQS-JEWNPAEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aspirin-triggered lipoxin A4 (ATL) is a bioactive lipid derived from arachidonic acid. It belongs to the lipoxin family, which plays a crucial role in inflammation resolution and tissue repair. Unlike classical lipoxins, ATL is specifically generated in response to aspirin (acetylsalicylic acid) treatment. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Wirkmechanismus

Target of Action

15-epi-Lipoxin A4, also known as aspirin-triggered lipoxin A4, primarily targets various immune cells, including neutrophils, macrophages, and T and B cells . It plays a significant role in regulating the behavior of these cells, promoting the clearance of apoptotic neutrophils . This compound serves as a “stop signal” to excessive leukocyte trafficking/infiltration .

Mode of Action

15-epi-Lipoxin A4 exerts its effects by interacting with its targets and inducing changes in their behavior. It inhibits the expression of pro-inflammatory factors and stimulates the expression of anti-inflammatory factors . It also blocks TNF-α-induced IL-8 release in human enterocytes , thereby reducing inflammation.

Biochemical Pathways

15-epi-Lipoxin A4 is a metabolite derived from arachidonic acid (ARA) via lipoxygenase (LO)-driven biochemical pathways . It is produced enzymatically through the sequential metabolism of the LO enzymes 5-LO and either 12-LO or 15-LO . Aspirin directly affects the LX circuit by activating the biosynthesis of endogenous epimers of LX, known as aspirin-triggered 15-epi-LX .

Result of Action

The primary result of 15-epi-Lipoxin A4’s action is the resolution of inflammation. It helps to dampen inflammation and promote tissue repair . By attenuating ONOO formation, 15-epi-Lipoxin A4 can oppose ONOO signaling in leukocytes . It also initiates the resolving phase early to discontinue inflammation post-MI, thereby reducing LV dysfunction .

Action Environment

The action of 15-epi-Lipoxin A4 can be influenced by various environmental factors. For instance, it is known to be an important modulator of the many pharmacological actions caused by aspirin . .

Vorbereitungsmethoden

ATL is synthesized enzymatically through the following steps:

    Aspirin Acetylation: Aspirin acetylates cyclooxygenase-2 (COX-2), leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE).

    Lipoxygenase Conversion: 15-HpETE is then converted by 15-lipoxygenase (15-LOX) into ATL.

Analyse Chemischer Reaktionen

ATL durchläuft mehrere Reaktionen:

    Epoxidierung: ATL kann epoxidiert werden, um 15-epi-16-(para-Trifluormethyl)phenyl-17,18,19,20-tetranor-LXA4 (15-epi-ATL) zu bilden.

    Hydrolyse: ATL kann zu 15-epi-16-(para-Trifluormethyl)phenyl-17,18,19,20-tetranor-13,14-dihydro-LXA4 (15-epi-13,14-dihydro-ATL) hydrolysiert werden. Übliche Reagenzien sind Lipoxygenasen und Aspirin.

Wissenschaftliche Forschungsanwendungen

ATL hat vielfältige Anwendungen:

5. Wirkmechanismus

Es moduliert intrazelluläre Signalwege, einschließlich NF-κB und AP-1, was zu einer reduzierten Produktion proinflammatorischer Zytokine und einer verbesserten Auflösung der Entzündung führt .

Vergleich Mit ähnlichen Verbindungen

ATL zeichnet sich durch seine aspirinabhängige Synthese aus. Zu ähnlichen Verbindungen gehören klassische Lipoxine (LXA4 und LXB4) und andere spezialisierte Pro-Resolvings-Mediatoren (SPMs) wie Resolvine und Protektine.

Biologische Aktivität

Lipoxin A4 (LXA4) and its epimer, 15-epi-Lipoxin A4 (15-epi-LXA4), are bioactive lipoxygenase-derived eicosanoids that play critical roles in the resolution of inflammation and the modulation of immune responses. This article explores the biological activities, mechanisms of action, and therapeutic potentials of 15-epi-LXA4, drawing on diverse research findings and case studies.

Overview of Lipoxins

Lipoxins are synthesized from arachidonic acid through the action of lipoxygenases. They are involved in the regulation of inflammatory processes and act as endogenous mediators that promote the resolution of inflammation. LXA4 is produced primarily by leukocytes and has been shown to exert anti-inflammatory effects by inhibiting neutrophil recruitment and promoting macrophage clearance of apoptotic cells. The 15-epi form, generated through aspirin-triggered pathways, exhibits similar but distinct biological activities.

1. Inhibition of Neutrophil Migration

Both LXA4 and 15-epi-LXA4 inhibit the migration of polymorphonuclear leukocytes (PMNs), which are key players in acute inflammatory responses. Research indicates that these compounds activate specific receptors, such as ALX/FPR2, leading to altered gene expression that downregulates PMN recruitment .

2. Modulation of Cytokine Production

15-epi-LXA4 has been shown to modulate cytokine production in various experimental models. For instance, in a study involving mice infected with Plasmodium berghei, treatment with 15-epi-LXA4 resulted in reduced levels of pro-inflammatory cytokines such as IL-12 and IFN-γ, enhancing survival rates during infection . This suggests a potential role for 15-epi-LXA4 in managing inflammatory responses during infections.

3. Resolution of Inflammation

The resolution phase of inflammation is critical for tissue repair. Both LXA4 and 15-epi-LXA4 have been implicated in promoting the clearance of apoptotic cells and enhancing macrophage activity. They stimulate the production of anti-inflammatory mediators and promote tissue healing .

Comparative Biological Activity

Activity Lipoxin A4 15-epi-Lipoxin A4
Neutrophil Migration InhibitionYesYes
Cytokine ModulationYesYes
Half-lifeShortLonger
Anti-inflammatory EffectsStrongStronger
Induction of Apoptosis ClearanceYesYes

Case Study 1: Cerebral Malaria

In a model of cerebral malaria, administration of 15-epi-LXA4 significantly prolonged survival in both wild-type and Alox5-deficient mice. This effect was associated with decreased levels of inflammatory cytokines and improved clinical outcomes, highlighting its potential as a therapeutic agent in severe infections .

Case Study 2: Preterm Labor

Research investigating the effects of 15-epi-LXA4 on preterm labor demonstrated that pretreatment with this compound reduced inflammatory responses induced by lipopolysaccharides (LPS) in utero-placental tissues. This suggests a protective role against inflammatory complications during pregnancy .

Research Findings

Recent studies have elucidated several key findings regarding the biological activity of 15-epi-LXA4:

  • Stereospecificity : The stereochemistry at carbon 15 significantly affects the biological activity and stability of lipoxins. 15-epi-LXA4 has a longer half-life compared to LXA4 due to reduced conversion to inactive metabolites .
  • Electrophilic Properties : The electrophilic nature of certain metabolites derived from LXA4 may contribute to its ability to modify protein functions post-translationally, enhancing its regulatory effects on inflammation .
  • Therapeutic Potential : Given its potent anti-inflammatory properties, there is growing interest in developing therapeutic applications for 15-epi-LXA4 in conditions such as inflammatory bowel disease, cardiovascular diseases, and other inflammatory disorders .

Eigenschaften

IUPAC Name

(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAQOQZEOGMIQS-JEWNPAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301348032
Record name 15-epi-Lipoxin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171030-11-8
Record name 15-epi-Lipoxin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301348032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lipoxin A4, 15-epi
Reactant of Route 2
Lipoxin A4, 15-epi
Reactant of Route 3
Lipoxin A4, 15-epi
Reactant of Route 4
Reactant of Route 4
Lipoxin A4, 15-epi
Reactant of Route 5
Lipoxin A4, 15-epi
Reactant of Route 6
Lipoxin A4, 15-epi

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.